2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
(R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, fluorine, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves multiple steps, starting with the appropriate pyridine derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyridines or pyrrolidines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
(R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
2-Chloro-5-fluoropyrimidine
Uniqueness: (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and advancements.
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Properties
Molecular Formula |
C9H12Cl3FN2 |
---|---|
Molecular Weight |
273.6 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H |
InChI Key |
DLVSKBBUCHRGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl |
Origin of Product |
United States |
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